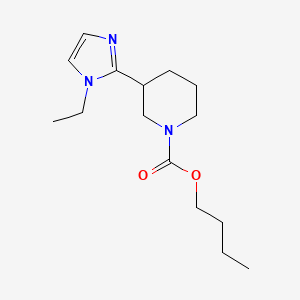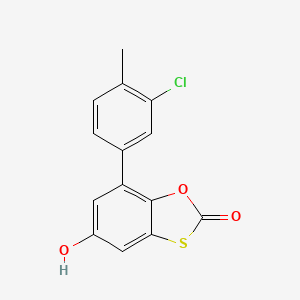![molecular formula C22H30N6O B5584883 N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5584883.png)
N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit a wide range of biological activities and are of interest due to their structural complexity and potential pharmacological applications. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further medicinal chemistry research.
Synthesis Analysis
While the exact synthesis process for "N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" is not documented, compounds with similar structural motifs are typically synthesized through nucleophilic substitution reactions, followed by cyclization and functional group modifications (Mallesha et al., 2012). These processes often involve intermediate formation with specific reagents to introduce the piperazine and pyrimidinyl groups.
Molecular Structure Analysis
The molecular structure of similar compounds involves complex arrangements of aromatic rings and heterocyclic components. Crystallographic studies of related structures indicate a variety of intramolecular interactions that stabilize the compound's conformation and affect its reactivity and binding properties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds in this category typically engage in reactions characteristic of aromatic amines and amides, such as nucleophilic substitution and electrophilic aromatic substitution. Their chemical properties are influenced by the presence of the piperazine and pyrimidinyl groups, which can form hydrogen bonds and interact with biological targets (Wang et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are determined by the compound's molecular geometry and the nature of its functional groups. For instance, similar compounds have shown various solubilities in organic solvents and water, which can be attributed to their polar functional groups and aromatic systems (Wei et al., 2016).
Chemical Properties Analysis
The chemical behavior of "N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" can be inferred from related compounds, indicating potential biological activity as ligands for receptors or enzymes. Their reactivity often involves the formation of complexes with biological molecules, affecting the biological function and demonstrating the potential for therapeutic applications (Hay et al., 2006).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-17-6-7-19(18(2)16-17)24-22(29)28-14-12-26(13-15-28)20-8-9-23-21(25-20)27-10-4-3-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYJKNSHASICJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}phenol](/img/structure/B5584804.png)
![5-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5584810.png)


![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5584819.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5584826.png)

![3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5584847.png)
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5584854.png)



![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5584887.png)
![3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5584890.png)